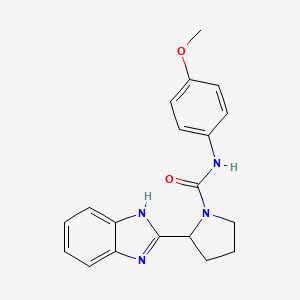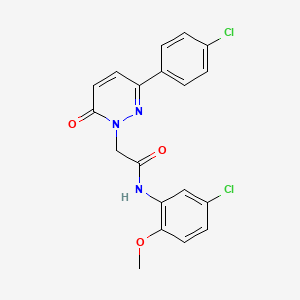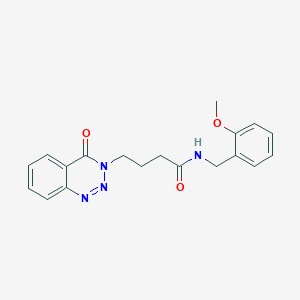![molecular formula C17H17ClN4OS B11004950 3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11004950.png)
3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of an indole ring, a thieno[3,4-c]pyrazole ring, and a propanamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thieno[3,4-c]pyrazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thieno[3,4-c]pyrazole intermediate can be prepared through a cyclization reaction involving a thioamide and a hydrazine derivative.
The final step involves the coupling of the indole and thieno[3,4-c]pyrazole intermediates with a propanamide group. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks the carbonyl carbon of the propanamide group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The thieno[3,4-c]pyrazole ring can also interact with biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-3-methyl-1H-indol-1-yl)ethanol: Another indole derivative with similar structural features.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
1H-Indole-3-methanamine: An indole derivative with potential biological activities.
Uniqueness
3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its combination of an indole ring, a thieno[3,4-c]pyrazole ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17ClN4OS |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C17H17ClN4OS/c1-21-17(13-9-24-10-14(13)20-21)19-16(23)5-7-22-6-4-11-2-3-12(18)8-15(11)22/h2-4,6,8H,5,7,9-10H2,1H3,(H,19,23) |
InChI Key |
CNENERRZOFVMEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methoxypyridin-3-yl)furan-2-carboxamide](/img/structure/B11004869.png)

![ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004880.png)
![4-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004890.png)


![propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11004900.png)
![2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B11004907.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-alanine](/img/structure/B11004908.png)


![N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11004940.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11004949.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11004952.png)
